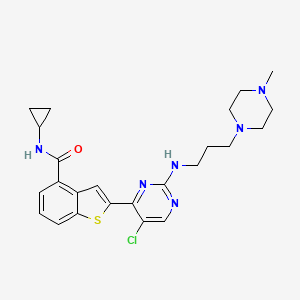

LY2409881 trihydrochloride

Beschreibung

Eigenschaften

IUPAC Name |

2-[5-chloro-2-[3-(4-methylpiperazin-1-yl)propylamino]pyrimidin-4-yl]-N-cyclopropyl-1-benzothiophene-4-carboxamide;trihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29ClN6OS.3ClH/c1-30-10-12-31(13-11-30)9-3-8-26-24-27-15-19(25)22(29-24)21-14-18-17(4-2-5-20(18)33-21)23(32)28-16-6-7-16;;;/h2,4-5,14-16H,3,6-13H2,1H3,(H,28,32)(H,26,27,29);3*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEXCRLAGBWKVPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CCCNC2=NC=C(C(=N2)C3=CC4=C(C=CC=C4S3)C(=O)NC5CC5)Cl.Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32Cl4N6OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

594.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of LY2409881 Trihydrochloride: A Selective IKK2 Inhibitor Targeting the NF-κB Signaling Pathway

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

LY2409881 trihydrochloride is a potent and highly selective, ATP-competitive inhibitor of IκB kinase β (IKK2), a critical enzyme in the canonical nuclear factor-κB (NF-κB) signaling pathway.[1][2] By targeting IKK2, LY2409881 effectively blocks the phosphorylation and subsequent degradation of the inhibitory protein IκBα, thereby preventing the nuclear translocation and transcriptional activity of the NF-κB complex.[1][3] This mechanism underlies its pro-apoptotic and anti-proliferative effects observed in preclinical models of lymphoma. This guide provides a comprehensive overview of the mechanism of action of LY2409881, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Introduction to the NF-κB Signaling Pathway and the Role of IKK2

The NF-κB family of transcription factors plays a pivotal role in regulating a wide array of cellular processes, including inflammation, immunity, cell survival, and proliferation.[1][2] In many cancers, including certain types of B-cell and T-cell lymphomas, the NF-κB pathway is constitutively activated, promoting cancer cell survival and proliferation.[1][3]

The canonical NF-κB pathway is triggered by various stimuli, leading to the activation of the IκB kinase (IKK) complex, which is composed of the catalytic subunits IKKα and IKKβ (IKK2), and the regulatory subunit NEMO (IKKγ).[2] IKK2 is the principal kinase responsible for phosphorylating the inhibitory protein IκBα.[1][2] This phosphorylation event marks IκBα for ubiquitination and subsequent proteasomal degradation, releasing the NF-κB dimers (most commonly p50/p65) to translocate to the nucleus and activate the transcription of target genes.[1][2]

LY2409881: A Selective IKK2 Inhibitor

LY2409881 is a novel pyrimidinyl benzothiophene compound that acts as a potent and selective inhibitor of IKK2.[1] Its high selectivity for IKK2 over IKK1 and other kinases minimizes off-target effects, making it a promising therapeutic agent.[1]

Mechanism of Action

The primary mechanism of action of LY2409881 is the direct inhibition of the kinase activity of IKK2. By binding to the ATP-binding site of IKK2, LY2409881 prevents the phosphorylation of IκBα.[2] This stabilizes the IκBα-NF-κB complex in the cytoplasm, effectively sequestering NF-κB and preventing its nuclear translocation and transcriptional activity.[1][3] The inhibition of constitutively activated NF-κB signaling in cancer cells leads to a downstream cascade of events, including the induction of apoptosis and inhibition of cell proliferation.[1][3][4]

Quantitative Data

The following table summarizes the key quantitative data regarding the activity of LY2409881 from preclinical studies.

| Parameter | Value | Cell Line/System | Reference |

| IKK2 Inhibition (IC50) | 30 nmol/L | In vitro kinase assay | [1] |

| IKK1 Inhibition (IC50) | >10-fold higher than IKK2 | In vitro kinase assay | [1][2] |

| In vivo Efficacy (Tumor Growth Inhibition) | Significant at 50, 100, and 200 mg/kg | SCID-beige xenograft mouse model (DLBCL) | [1][3][4] |

| Apoptosis Induction | Concentration- and time-dependent | Lymphoma cell lines | [3][4] |

| Synergy with Doxorubicin | High synergy | SUDHL2 (ABC-DLBCL) | [1] |

| Synergy with Cyclophosphamide | High synergy | SUDHL2 (ABC-DLBCL) | [1] |

| Synergy with Romidepsin (HDAC inhibitor) | High synergy | T- and B-cell lymphoma cell lines | [3] |

Signaling Pathway and Experimental Workflow Diagrams

LY2409881 Mechanism of Action on the NF-κB Signaling Pathway

Caption: Mechanism of LY2409881 in the canonical NF-κB pathway.

Experimental Workflow for In Vitro Analysis of LY2409881

Caption: Workflow for in vitro evaluation of LY2409881.

Key Experimental Protocols

The following are detailed methodologies for key experiments cited in the preclinical evaluation of LY2409881.[1][4]

In Vitro IKK2 Kinase Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of LY2409881 for IKK2.

-

Methodology:

-

Recombinant IKK2 enzyme is incubated with a specific peptide substrate and ATP in a reaction buffer.

-

LY2409881 is added at various concentrations to the reaction mixture.

-

The kinase reaction is allowed to proceed for a defined period at a specific temperature.

-

The amount of phosphorylated substrate is quantified, typically using a luminescence-based assay that measures the amount of ATP remaining in the well.

-

The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Cell Viability/Cytotoxicity Assay

-

Objective: To assess the effect of LY2409881 on the viability and proliferation of lymphoma cell lines.

-

Methodology:

-

Lymphoma cells are seeded in 96-well plates and allowed to adhere or stabilize.

-

Cells are treated with a range of concentrations of LY2409881 for a specified duration (e.g., 48 hours).

-

An ATP-based luminescence assay reagent (e.g., CellTiter-Glo®) is added to each well. The luminescence signal is proportional to the amount of ATP present, which is indicative of the number of viable cells.

-

Luminescence is measured using a plate reader.

-

The percentage of surviving cells relative to untreated controls is calculated and plotted against the drug concentration to determine the GI50 (concentration for 50% growth inhibition).

-

Apoptosis Assay by Flow Cytometry

-

Objective: To quantify the induction of apoptosis in lymphoma cells following treatment with LY2409881.

-

Methodology:

-

Cells are treated with LY2409881 at various concentrations for a defined period.

-

Cells are harvested and washed with phosphate-buffered saline (PBS).

-

Cells are stained with Annexin V (to detect early apoptotic cells) and a viability dye such as propidium iodide (PI) or 7-AAD (to detect late apoptotic and necrotic cells).

-

The stained cells are analyzed by flow cytometry.

-

The percentage of cells in different quadrants (viable, early apoptotic, late apoptotic/necrotic) is quantified.

-

Immunoblotting (Western Blotting)

-

Objective: To determine the effect of LY2409881 on the levels of key proteins in the NF-κB pathway.

-

Methodology:

-

Cells are treated with LY2409881 for various times.

-

Whole-cell lysates are prepared using a lysis buffer containing protease and phosphatase inhibitors.

-

Protein concentration is determined using a standard assay (e.g., BCA assay).

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).

-

The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., phospho-IκBα, total IκBα, p65).

-

The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Electrophoretic Mobility Shift Assay (EMSA)

-

Objective: To assess the DNA-binding activity of the NF-κB p65 subunit.

-

Methodology:

-

Nuclear extracts are prepared from cells treated with or without LY2409881.

-

A double-stranded DNA probe containing the NF-κB consensus binding sequence is labeled (e.g., with biotin or a radioactive isotope).

-

The labeled probe is incubated with the nuclear extracts.

-

The protein-DNA complexes are separated from the free probe by non-denaturing polyacrylamide gel electrophoresis.

-

The gel is transferred to a membrane and the labeled probe is detected. A decrease in the shifted band in LY2409881-treated samples indicates reduced NF-κB DNA binding.

-

Immunofluorescence

-

Objective: To visualize the subcellular localization of the NF-κB p65 subunit.

-

Methodology:

-

Cells are grown on coverslips and treated with LY2409881.

-

Cells are fixed with paraformaldehyde and permeabilized with a detergent (e.g., Triton X-100).

-

Cells are incubated with a primary antibody against p65.

-

After washing, cells are incubated with a fluorescently labeled secondary antibody.

-

The cell nuclei are counterstained with a DNA-binding dye (e.g., DAPI).

-

The coverslips are mounted on slides and imaged using a fluorescence microscope. Inhibition of nuclear translocation by LY2409881 is observed as a decrease in the nuclear p65 signal.

-

In Vivo Xenograft Mouse Model

-

Objective: To evaluate the anti-tumor efficacy of LY2409881 in a living organism.

-

Methodology:

-

Human lymphoma cells (e.g., DLBCL) are implanted subcutaneously into immunodeficient mice (e.g., SCID-beige).

-

Once tumors are established and reach a certain volume, mice are randomized into treatment and control groups.

-

LY2409881 is administered to the treatment groups at various doses (e.g., 50, 100, 200 mg/kg) via a specific route (e.g., intraperitoneally) for a defined treatment period.[1][4]

-

Tumor volume is measured regularly using calipers.

-

At the end of the study, tumors may be excised for further analysis (e.g., immunoblotting).

-

The rate of tumor growth in the treated groups is compared to the control group to assess efficacy.

-

Conclusion

This compound is a selective IKK2 inhibitor that effectively targets the constitutively active NF-κB signaling pathway in preclinical models of lymphoma. Its mechanism of action, centered on the inhibition of IκBα phosphorylation and subsequent sequestration of NF-κB in the cytoplasm, leads to apoptosis and reduced tumor growth. The potent synergy of LY2409881 with other anti-cancer agents, such as HDAC inhibitors, highlights its potential as a valuable component of combination therapies for B-cell and T-cell lymphomas. The detailed experimental data and protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working on novel cancer therapeutics targeting the NF-κB pathway.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Targeting IKKβ in Cancer: Challenges and Opportunities for the Therapeutic Utilisation of IKKβ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. The novel IKK2 inhibitor LY2409881 potently synergizes with histone deacetylase inhibitors in preclinical models of lymphoma through the downregulation of NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]

LY2409881 Trihydrochloride: A Technical Overview of NF-κB Pathway Inhibition

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of LY2409881 trihydrochloride, a potent and selective inhibitor of IκB kinase β (IKK2), a critical component of the canonical NF-κB signaling pathway. This document outlines the molecule's mechanism of action, summarizes key quantitative data from preclinical studies, and provides detailed experimental protocols for the assays used to characterize its activity.

Core Mechanism of Action: Targeting the IκB Kinase Complex

LY2409881 is the trihydrochloride salt of a novel pyrimidinyl benzothiophene compound.[1][2] It functions as an ATP-competitive inhibitor of IKK2, thereby preventing the phosphorylation of IκBα.[3] In the canonical NF-κB pathway, IKK2-mediated phosphorylation of IκBα marks it for ubiquitination and subsequent degradation by the proteasome.[1] This degradation event releases the NF-κB heterodimer (typically p50/p65) to translocate into the nucleus and activate the transcription of target genes involved in inflammation, cell survival, and proliferation. By inhibiting IKK2, LY2409881 stabilizes the IκBα protein, sequestering NF-κB in the cytoplasm and effectively blocking its transcriptional activity.[1]

Quantitative Analysis of In Vitro and In Vivo Activity

The following tables summarize the key quantitative data regarding the efficacy and selectivity of LY2409881 in preclinical models.

Table 1: In Vitro Kinase Inhibitory Activity [1][4]

| Target | IC50 (nmol/L) | Selectivity Notes |

| IKK2 | 30 | At least 10-fold more selective for IKK2 over IKK1 and other common kinases.[1][3] |

Table 2: In Vivo Efficacy in a Diffuse Large B-cell Lymphoma (DLBCL) Xenograft Model [1][5][6]

| Dose (mg/kg) | Administration | Outcome |

| 50 | Intraperitoneal | Significant inhibition of tumor growth.[1][5][6] |

| 100 | Intraperitoneal | Significant inhibition of tumor growth.[1][5][6] |

| 200 | Intraperitoneal | Significant inhibition of tumor growth, with one complete response observed.[1][6][7] |

Signaling Pathway and Mechanism of Action Diagrams

The following diagrams illustrate the NF-κB signaling pathway and the mechanism by which LY2409881 exerts its inhibitory effect.

Caption: Canonical NF-κB signaling pathway initiated by TNFα.

Caption: Inhibition of the NF-κB pathway by LY2409881.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize LY2409881.

In Vitro IKK2 Kinase Assay

-

Objective: To determine the 50% inhibitory concentration (IC50) of LY2409881 against IKK2.

-

Methodology: The in vitro kinase assay was performed using a recombinant IKK2 enzyme. The assay measures the phosphorylation of a substrate peptide by IKK2 in the presence of ATP. LY2409881 was serially diluted and incubated with the IKK2 enzyme prior to the addition of the substrate and ATP. The level of phosphorylation was quantified, and the IC50 value was calculated as the concentration of LY2409881 that resulted in a 50% reduction in kinase activity compared to a vehicle control.[1]

Cell-Based Cytotoxicity and Apoptosis Assays

-

Objective: To evaluate the effect of LY2409881 on the growth and survival of lymphoma cell lines.

-

Methodology:

-

ATP-based Growth Inhibition Assay: Lymphoma cell lines were seeded in 96-well plates and treated with increasing concentrations of LY2409881 for 48-72 hours. Cell viability was assessed using a commercially available ATP-based luminescence assay, which measures the amount of ATP present as an indicator of metabolically active cells.[1][5][6]

-

Flow Cytometric Assay of Apoptosis: Cells were treated with LY2409881 for various time points. Following treatment, cells were harvested and stained with fluorescent markers for apoptosis, such as Annexin V and propidium iodide (PI). The percentage of apoptotic cells (Annexin V positive) and dead cells (PI positive) was quantified using a flow cytometer.[1][5][6]

-

Western Blotting

-

Objective: To assess the effect of LY2409881 on the phosphorylation of IκBα and the subcellular localization of NF-κB subunits.

-

Methodology: Lymphoma cell lines were treated with LY2409881 for specified durations. For analysis of IκBα phosphorylation, whole-cell lysates were prepared. For subcellular localization studies, nuclear and cytoplasmic fractions were separated. Proteins from these fractions were separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies specific for total IκBα, phosphorylated IκBα, NF-κB p65, and loading controls (e.g., actin for whole-cell and cytoplasmic fractions, and a nuclear protein like lamin for the nuclear fraction). The binding of primary antibodies was detected using horseradish peroxidase-conjugated secondary antibodies and a chemiluminescent substrate.[1][5][6]

Immunofluorescence

-

Objective: To visually confirm the effect of LY2409881 on the nuclear translocation of NF-κB.

-

Methodology: Cells were grown on coverslips and treated with LY2409881 or a vehicle control. After treatment, cells were fixed, permeabilized, and incubated with a primary antibody against an NF-κB subunit (e.g., p65). A fluorescently labeled secondary antibody was then used to visualize the localization of the primary antibody. Nuclear DNA was counterstained with DAPI. Images were captured using a fluorescence microscope to observe the cytoplasmic or nuclear localization of the NF-κB subunit.[1][5][6]

Electrophoretic Mobility Shift Assay (EMSA)

-

Objective: To determine the DNA-binding activity of NF-κB.

-

Methodology: Nuclear extracts were prepared from cells treated with LY2409881 or a control. The extracts were incubated with a radiolabeled double-stranded oligonucleotide probe containing a consensus NF-κB binding site. The protein-DNA complexes were then separated from the free probe by non-denaturing polyacrylamide gel electrophoresis. The gel was dried and exposed to X-ray film to visualize the bands corresponding to the NF-κB-DNA complexes. A reduction in the intensity of the shifted band in the presence of LY2409881 indicates decreased NF-κB DNA-binding activity.[1][5][6]

In Vivo Xenograft Mouse Model

-

Objective: To evaluate the anti-tumor efficacy of LY2409881 in a living organism.

-

Methodology: SCID-beige mice were subcutaneously implanted with a human DLBCL cell line. Once tumors reached a palpable size, the mice were randomized into treatment and control groups. LY2409881 was administered intraperitoneally at various doses (e.g., 50, 100, and 200 mg/kg) on a specified schedule. Tumor volume was measured regularly using calipers. At the end of the study, tumors were excised and weighed. The efficacy of LY2409881 was determined by comparing the tumor growth rate and final tumor size in the treated groups to the vehicle-treated control group.[1][4][5][6]

Caption: Overview of the experimental workflow.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. researchgate.net [researchgate.net]

- 3. Targeting IKKβ in Cancer: Challenges and Opportunities for the Therapeutic Utilisation of IKKβ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. The novel IKK2 inhibitor LY2409881 potently synergizes with histone deacetylase inhibitors in preclinical models of lymphoma through the downregulation of NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. aacrjournals.org [aacrjournals.org]

An In-depth Technical Guide to the Selective IKK2 Inhibitor LY2409881 Trihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

LY2409881 trihydrochloride is a potent and selective small molecule inhibitor of IκB kinase 2 (IKK2), a critical enzyme in the canonical nuclear factor-κB (NF-κB) signaling pathway. Dysregulation of the NF-κB pathway is a hallmark of various inflammatory diseases and malignancies, particularly certain types of lymphoma. This technical guide provides a comprehensive overview of LY2409881, summarizing its mechanism of action, preclinical data, and detailed experimental protocols for its evaluation. The information is intended to support researchers and drug development professionals in the investigation and potential application of this compound.

Introduction

The nuclear factor-κB (NF-κB) family of transcription factors plays a pivotal role in regulating immune and inflammatory responses, cell proliferation, and survival.[1][2] The canonical NF-κB pathway is activated by a variety of stimuli, including inflammatory cytokines like TNFα, leading to the activation of the IκB kinase (IKK) complex. This complex, composed of the catalytic subunits IKK1 (IKKα) and IKK2 (IKKβ) and the regulatory subunit NEMO (IKKγ), phosphorylates the inhibitor of κB (IκB) proteins.[2] This phosphorylation event targets IκB for ubiquitination and subsequent proteasomal degradation, allowing NF-κB dimers to translocate to the nucleus and activate the transcription of target genes.[2]

IKK2 is the dominant kinase responsible for stimulus-induced IκB phosphorylation in the canonical pathway. Its aberrant activation is implicated in the pathogenesis of numerous diseases, making it a prime target for therapeutic intervention. LY2409881 is a novel pyrimidinyl benzothiophene compound that has been identified as a highly selective and potent inhibitor of IKK2.[3] This guide details the preclinical characterization of this compound.

Mechanism of Action

LY2409881 is an ATP-competitive inhibitor of IKK2. By binding to the ATP-binding pocket of IKK2, it prevents the phosphorylation of IκBα, thereby blocking its degradation and the subsequent nuclear translocation of NF-κB. This leads to the suppression of NF-κB-mediated gene transcription.

Signaling Pathway

The following diagram illustrates the canonical NF-κB signaling pathway and the point of inhibition by LY2409881.

Quantitative Data

The following tables summarize the key quantitative data for LY2409881 from preclinical studies.

Table 1: In Vitro Potency and Selectivity

| Target | IC50 (nM) | Selectivity vs. IKK1 | Selectivity vs. Other Kinases | Reference |

| IKK2 | 30 | >10-fold | >10-fold | [3][4] |

IC50 values for IKK1 and other kinases are reported to be at least one log higher.

Table 2: In Vitro Cytotoxicity in Lymphoma Cell Lines

| Cell Line | Subtype | IC50 (µM) after 48h | Reference |

| HBL1 | ABC-DLBCL | >20 | |

| LY10 | ABC-DLBCL | ~5 | |

| SUDHL2 | ABC-DLBCL | ~10 | |

| LY3 | ABC-DLBCL | ~5 | |

| LY1 | GCB-DLBCL | >20 | |

| LY7 | GCB-DLBCL | >20 | |

| SUDHL4 | GCB-DLBCL | >20 |

ABC: Activated B-Cell-like; GCB: Germinal Center B-Cell-like; DLBCL: Diffuse Large B-Cell Lymphoma.

Table 3: In Vivo Efficacy in a DLBCL Xenograft Model

| Treatment Group | Dose (mg/kg) | Dosing Schedule | Tumor Growth Inhibition | Reference |

| Control | - | 5% Dextrose in Water (D5W), i.p., twice weekly | - | [5] |

| LY2409881 | 50 | i.p., twice weekly for 4 weeks | Significant (p ≤ 0.01) | [5] |

| LY2409881 | 100 | i.p., twice weekly for 4 weeks | Significant (p ≤ 0.01) | [5] |

| LY2409881 | 200 | i.p., twice weekly for 4 weeks | Significant (p ≤ 0.01) | [5] |

i.p.: intraperitoneal

Experimental Protocols

Detailed methodologies for key experiments are provided below.

In Vitro IKK2 Kinase Assay

This assay measures the direct inhibitory effect of LY2409881 on IKK2 enzymatic activity.

Methodology:

-

Reagent Preparation:

-

Kinase Buffer: Typically contains 20 mM Tris-HCl (pH 7.5), 15 mM MgCl₂, 50 mM KCl, 1 mM DTT, and phosphatase inhibitors.[6]

-

Recombinant IKK2: Dilute active recombinant human IKK2 to the desired concentration in kinase buffer.

-

Substrate: A biotinylated peptide substrate derived from IκBα (e.g., Biotin-KKKKERLLDDRHDSGLDSMKDEE) is commonly used.[7][8]

-

ATP: Prepare a stock solution of ATP. The final concentration in the assay should be close to the Km for IKK2.

-

LY2409881: Prepare serial dilutions in DMSO.

-

-

Assay Procedure:

-

In a 96-well or 384-well plate, add the recombinant IKK2 enzyme.

-

Add the serially diluted LY2409881 or DMSO (vehicle control).

-

Incubate for a defined period (e.g., 10-30 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding a mixture of the IκBα peptide substrate and ATP.

-

Incubate for 30-60 minutes at room temperature.

-

-

Detection and Analysis:

-

Stop the reaction and detect the amount of ADP produced using a commercial kit such as ADP-Glo™ Kinase Assay (Promega). This involves adding a reagent to deplete unused ATP, followed by a second reagent to convert ADP to ATP, which is then measured via a luciferase-based reaction.[9]

-

Measure luminescence using a plate reader.

-

Calculate the percentage of inhibition for each concentration of LY2409881 and determine the IC50 value by fitting the data to a dose-response curve.

-

Cell Viability (ATP-based) Assay

This assay determines the cytotoxic effect of LY2409881 on lymphoma cell lines.

Methodology:

-

Cell Culture: Culture lymphoma cell lines in appropriate media and maintain them at a concentration of 0.1 to 1x106 cells/mL.[4]

-

Assay Setup:

-

Seed cells in a 96-well plate in triplicate for each treatment condition.

-

Add serial dilutions of LY2409881 (e.g., 0.01, 0.1, 1, 10 μM) or DMSO (vehicle control).[4]

-

-

Incubation: Incubate the plates for 24, 48, and 72 hours.[4]

-

Detection:

-

Assess cell viability using a reagent such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolically active cells.

-

Measure luminescence with a plate reader.

-

-

Analysis:

-

Express cytotoxicity as the percentage of viable cells in the treated samples relative to the untreated control.

-

Calculate IC50 values using appropriate software.[4]

-

Apoptosis Assay (Flow Cytometry)

This method quantifies the induction of apoptosis by LY2409881.

Methodology:

-

Cell Treatment: Treat lymphoma cells with various concentrations of LY2409881 or DMSO for a specified time (e.g., 24 hours).[3]

-

Cell Staining:

-

Flow Cytometry:

-

Add 1X Binding Buffer to each tube and analyze the cells on a flow cytometer.

-

Annexin V-positive, PI-negative cells are considered early apoptotic, while cells positive for both stains are late apoptotic or necrotic.[10]

-

Immunoblotting for NF-κB Pathway Proteins

This technique is used to assess the levels and phosphorylation status of key proteins in the NF-κB pathway.

Methodology:

-

Cell Treatment and Lysis:

-

Treat cells with LY2409881 for a specified duration, followed by stimulation with an NF-κB activator like TNFα (e.g., 10 ng/mL) for a time course (e.g., 0, 2, 20, 60 minutes).[3]

-

Lyse the cells to obtain total cell lysates, or perform nuclear and cytoplasmic fractionation.

-

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE and Transfer:

-

Separate the protein lysates by SDS-polyacrylamide gel electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunodetection:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate with primary antibodies against proteins of interest (e.g., phospho-IκBα, total IκBα, p65, Lamin B1 for nuclear fraction, β-actin for whole-cell or cytoplasmic fraction).

-

Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Signal Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Electrophoretic Mobility Shift Assay (EMSA)

EMSA is used to detect the DNA-binding activity of NF-κB.

Methodology:

-

Nuclear Extract Preparation: Prepare nuclear extracts from cells treated with LY2409881 and/or an NF-κB stimulus.

-

Probe Labeling: Label a double-stranded oligonucleotide containing the NF-κB consensus binding sequence with a non-radioactive (e.g., biotin, infrared dye) or radioactive (e.g., ³²P) tag.

-

Binding Reaction: Incubate the labeled probe with the nuclear extracts in a binding buffer.

-

Electrophoresis: Separate the protein-DNA complexes from the free probe on a non-denaturing polyacrylamide gel.

-

Detection: Detect the labeled probe by chemiluminescence, fluorescence imaging, or autoradiography. A "shift" in the migration of the probe indicates NF-κB binding.

In Vivo Xenograft Study

This model evaluates the anti-tumor efficacy of LY2409881 in a living organism.

Methodology:

-

Animal Model: Use immunodeficient mice, such as SCID-beige mice.[3][5]

-

Tumor Implantation: Subcutaneously implant a suspension of DLBCL cells (e.g., LY10) into the flanks of the mice.[3][5]

-

Treatment:

-

Monitoring and Analysis:

-

Monitor tumor volume and the general health of the mice regularly.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis.

-

Compare the tumor growth rates between the treated and control groups to determine efficacy.

-

Conclusion

This compound is a valuable research tool for investigating the role of the IKK2/NF-κB signaling pathway in various pathological conditions. Its high potency and selectivity make it a suitable candidate for preclinical studies in oncology and inflammatory diseases. The data and protocols presented in this guide offer a solid foundation for researchers to design and execute experiments aimed at further elucidating the therapeutic potential of targeting IKK2 with LY2409881. Further investigation into its pharmacokinetic properties and the development of optimized formulations will be crucial for its potential clinical translation.

References

- 1. The novel IKK2 inhibitor LY2409881 potently synergizes with histone deacetylase inhibitors in preclinical models of lymphoma through the downregulation of NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. doshisha.repo.nii.ac.jp [doshisha.repo.nii.ac.jp]

- 3. researchgate.net [researchgate.net]

- 4. Pharmacokinetics, Bioavailability, and Tissue Distribution of the Kirsten Rat Sarcoma Inhibitor Adagrasib in Rats Using UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. sepax-tech.com.cn [sepax-tech.com.cn]

- 7. HTScan® IKKβ Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]

- 8. cdn1.sinobiological.com [cdn1.sinobiological.com]

- 9. promega.com [promega.com]

- 10. bpsbioscience.com [bpsbioscience.com]

An In-depth Technical Guide to LY2409881 Trihydrochloride in Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY2409881 trihydrochloride is a potent and highly selective small-molecule inhibitor of IκB kinase β (IKK2), a critical component of the canonical nuclear factor-κB (NF-κB) signaling pathway.[1][2][3] The NF-κB pathway plays a pivotal role in regulating immune and inflammatory responses, cell proliferation, and survival.[1][4] Its constitutive activation is a hallmark of various malignancies, including B- and T-cell lymphomas, making it a compelling target for therapeutic intervention.[1][5][6] This technical guide provides a comprehensive overview of LY2409881, summarizing its mechanism of action, preclinical data, and relevant experimental protocols to support its application in cancer research.

Core Mechanism of Action

LY2409881 exerts its anti-cancer effects by directly targeting IKK2, an enzyme responsible for the phosphorylation of IκB proteins.[1] In the canonical NF-κB pathway, IKK2-mediated phosphorylation of IκBα triggers its ubiquitination and subsequent proteasomal degradation. This releases the NF-κB transcription factors (e.g., p65/RelA) to translocate into the nucleus and activate the expression of genes that promote cell survival and proliferation.[1][6] By inhibiting IKK2, LY2409881 prevents IκBα degradation, thereby sequestering NF-κB in the cytoplasm and blocking its transcriptional activity.[1] This leads to the induction of apoptosis in cancer cells that are dependent on constitutive NF-κB signaling.[1][5]

Signaling Pathway Inhibition

The following diagram illustrates the canonical NF-κB signaling pathway and the inhibitory action of LY2409881.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. abmole.com [abmole.com]

- 4. Advances in Targeting IKK and IKK-Related Kinases for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The novel IKK2 inhibitor LY2409881 potently synergizes with histone deacetylase inhibitors in preclinical models of lymphoma through the downregulation of NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Targeting IKKβ in Cancer: Challenges and Opportunities for the Therapeutic Utilisation of IKKβ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Profile of LY2409881 Trihydrochloride: A Selective IKK2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data for LY2409881 trihydrochloride, a potent and selective inhibitor of IκB kinase β (IKK2). The information presented herein is compiled from various preclinical studies and is intended to serve as a detailed resource for researchers and professionals in the field of drug development.

Core Mechanism of Action

LY2409881 is a selective inhibitor of IκB kinase β (IKK2), a key enzyme in the canonical NF-κB signaling pathway.[1][2] By inhibiting IKK2, LY2409881 prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein bound to the NF-κB complex. This action leads to the sequestration of NF-κB in the cytoplasm, preventing its translocation to the nucleus and the transcription of target genes involved in inflammation, cell survival, and proliferation.[2][3]

In Vitro Activity

LY2409881 has demonstrated potent in vitro activity across a range of cancer cell lines, particularly those with constitutively active NF-κB signaling.[3][4]

Kinase Inhibition

| Target | IC50 | Selectivity |

| IKK2 | 30 nM[1] | >10-fold selective over IKK1 and other common kinases.[1][5] |

Cellular Activity

LY2409881 induces concentration- and time-dependent growth inhibition and apoptosis in various cancer cell lines.[3][5]

| Cell Line | Cancer Type | IC50 (48h exposure) | Notes |

| OCI-LY10 | Diffuse Large B-cell Lymphoma (DLBCL), ABC subtype | ~2 µM[3] | Sensitive |

| OCI-LY3 | DLBCL, ABC subtype | ~5 µM[3] | Sensitive |

| HBL1 | DLBCL, ABC subtype | >10 µM[3] | Resistant |

| SUDHL2 | DLBCL, ABC subtype | >10 µM[3] | Resistant |

| OCI-LY1 | DLBCL, GCB subtype | >10 µM[3] | Resistant |

| SUDHL4 | DLBCL, GCB subtype | >10 µM[3] | Resistant |

| OCI-LY7 | DLBCL, GCB subtype | >10 µM[3] | Resistant |

| B16F10 | Melanoma | 17.69 µM (24h exposure)[6] | More effective than temozolomide (IC50 = 565.90 µM).[6] |

In Vivo Efficacy

Preclinical in vivo studies have demonstrated the anti-tumor activity of LY2409881 in xenograft models.

| Animal Model | Tumor Type | Dosing Regimen | Outcome |

| SCID-beige mice | DLBCL (OCI-LY10 xenograft) | 50, 100, and 200 mg/kg, intraperitoneal injection, twice weekly for 4 weeks.[3][7] | Significant inhibition of tumor growth at all dose levels compared to the control group (P ≤ 0.01).[3][7] One complete response was observed in the 200 mg/kg cohort.[3] The treatments were well-tolerated.[3][7] |

| Nude mice | Oral Squamous Cell Carcinoma (CAL27 xenograft) | Not specified | Prevented the growth of CAL27 cell xenografts.[2] |

| Mice | Lymphoma (U2932 xenograft) | Not specified | Decreased tumor growth and increased median overall survival by 26%.[8] |

Signaling Pathway

The primary signaling pathway affected by LY2409881 is the canonical NF-κB pathway. Inhibition of IKK2 by LY2409881 blocks the downstream signaling cascade that leads to the activation of NF-κB.

Canonical NF-κB signaling pathway and the inhibitory action of LY2409881.

Experimental Protocols

In Vitro Cytotoxicity Assay

A detailed workflow for determining the cytotoxic effects of LY2409881 on cancer cell lines.

Workflow for in vitro cytotoxicity assay.

Methodology:

-

Cell Seeding: Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.

-

Treatment: Cells are treated with a range of concentrations of LY2409881. A vehicle control (DMSO) is also included.

-

Incubation: The plates are incubated for specified time points, typically 24, 48, and 72 hours.[3]

-

Viability Assessment: Cell viability is assessed using a luminescence-based assay such as the CellTiter-Glo® Reagent, which measures ATP levels as an indicator of metabolically active cells.[3]

-

Data Analysis: Luminescence is measured using a plate reader. The percentage of cell survival is calculated relative to the vehicle-treated control cells. The half-maximal inhibitory concentration (IC50) is determined using appropriate software.[3]

Western Blotting for NF-κB Pathway Proteins

Methodology:

-

Cell Lysis: Cells are treated with LY2409881 for a specified duration, then lysed to extract total protein or fractionated into nuclear and cytoplasmic extracts.[3]

-

Protein Quantification: Protein concentration is determined using a standard method like the BCA assay.

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for NF-κB pathway proteins (e.g., phospho-IκBα, total IκBα, p65, p50).[3] Loading controls such as actin or HDAC1 are also used.[3]

-

Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using a chemiluminescence detection system.[3]

In Vivo Xenograft Tumor Model

A logical workflow for assessing the in vivo efficacy of LY2409881.

Logical workflow for in vivo xenograft studies.

Methodology:

-

Cell Implantation: A specified number of cancer cells (e.g., 10^7 OCI-LY10 cells) are mixed with Matrigel and injected subcutaneously into the flank of immunocompromised mice (e.g., SCID-beige mice).[3]

-

Tumor Growth and Randomization: Tumors are allowed to grow to a predetermined size (e.g., approximately 150 mm³). The mice are then randomized into different treatment groups, including a vehicle control group.[3]

-

Drug Administration: LY2409881 is administered to the treatment groups at various doses via a specified route (e.g., intraperitoneal injection) and schedule (e.g., twice weekly).[3] The control group receives the vehicle.

-

Monitoring: Tumor dimensions are measured regularly (e.g., twice a week) with calipers, and tumor volume is calculated. The general health and body weight of the mice are also monitored.

-

Endpoint and Analysis: The study is concluded when tumors in the control group reach a specified size or at a predetermined time point. The anti-tumor efficacy is evaluated by comparing the tumor growth rates between the treated and control groups.[3]

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. The Investigation of Nfκb Inhibitors to Block Cell Proliferation in OSCC Cells Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. The novel IKK2 inhibitor LY2409881 potently synergizes with histone deacetylase inhibitors in preclinical models of lymphoma through the downregulation of NF-κB. | Sigma-Aldrich [sigmaaldrich.com]

- 5. selleckchem.com [selleckchem.com]

- 6. jnm.snmjournals.org [jnm.snmjournals.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Anti-Metastasis Fascin Inhibitors Decrease the Growth of Specific Subtypes of Cancers - PMC [pmc.ncbi.nlm.nih.gov]

LY2409881 Trihydrochloride: A Technical Overview of its Discovery and Preclinical Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

LY2409881 trihydrochloride is a novel, potent, and selective small molecule inhibitor of IκB kinase β (IKK2), a critical enzyme in the canonical nuclear factor-κB (NF-κB) signaling pathway. This pathway is a key regulator of immune and inflammatory responses, and its aberrant activation is implicated in the pathogenesis of various diseases, including cancer. This technical guide provides a comprehensive overview of the discovery and preclinical development of LY2409881, detailing its mechanism of action, in vitro and in vivo pharmacology, and the experimental methodologies employed in its characterization.

Introduction

The NF-κB family of transcription factors plays a pivotal role in cell survival, proliferation, and inflammation. In many cancers, including certain lymphomas, the NF-κB pathway is constitutively active, promoting tumor cell growth and resistance to apoptosis. The IKK complex, consisting of catalytic subunits IKKα and IKKβ (also known as IKK1 and IKK2, respectively) and a regulatory subunit NEMO (NF-κB essential modulator), is a central node in the canonical NF-κB pathway. Specifically, IKK2 is the predominant kinase responsible for the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB), which allows for the nuclear translocation and activation of NF-κB. Therefore, selective inhibition of IKK2 represents a promising therapeutic strategy for diseases driven by aberrant NF-κB signaling. This compound was developed as a highly selective inhibitor of IKK2 to investigate this therapeutic hypothesis.

Discovery and Mechanism of Action

LY2409881 is a pyrimidinyl benzothiophene compound that acts as an ATP-competitive inhibitor of IKK2.[1][2] Through extensive kinase profiling, LY2409881 has demonstrated high selectivity for IKK2.[1]

Table 1: In Vitro Potency of LY2409881

| Target | IC50 (nM) | Selectivity vs. IKK2 |

| IKK2 | 30 | - |

| IKK1 | >300 | >10-fold |

Note: LY2409881 was profiled against a panel of over 300 kinases and demonstrated at least a 10-fold selectivity for IKK2 over other common kinases.[1] Detailed quantitative data for the full kinase panel is not publicly available.

By inhibiting IKK2, LY2409881 prevents the phosphorylation of IκBα, thereby blocking its ubiquitination and proteasomal degradation. This leads to the stabilization of the IκBα/NF-κB complex in the cytoplasm, preventing the nuclear translocation of NF-κB and the subsequent transcription of its target genes.

Figure 1. Mechanism of action of LY2409881 in the canonical NF-κB signaling pathway.

Preclinical Development

The preclinical development of LY2409881 focused on evaluating its efficacy in cancer models with constitutive NF-κB activation, particularly lymphoma.

In Vitro Activity

LY2409881 demonstrated potent anti-proliferative and pro-apoptotic activity in various B-cell and T-cell lymphoma cell lines.[3] This activity was shown to be concentration- and time-dependent.[3]

Table 2: In Vitro Cellular Activity of LY2409881 in Lymphoma Cell Lines

| Cell Line | Subtype | IC50 (µM) |

| SUDHL2 | ABC-DLBCL | ~10 |

| OCI-LY10 | ABC-DLBCL | ~5 |

| MT2 | T-cell Lymphoma | ~2.5 |

Note: IC50 values are approximate and derived from published graphical data.[3]

In Vivo Activity

The in vivo efficacy of LY2409881 was assessed in a xenograft mouse model of diffuse large B-cell lymphoma (DLBCL).[3]

Table 3: In Vivo Efficacy of LY2409881 in a DLBCL Xenograft Model

| Treatment Group | Dose (mg/kg) | Dosing Schedule | Tumor Growth Inhibition |

| Vehicle Control | - | Twice weekly | - |

| LY2409881 | 50 | Twice weekly | Significant |

| LY2409881 | 100 | Twice weekly | Significant |

| LY2409881 | 200 | Twice weekly | Significant |

Note: The treatments were reported to be well-tolerated with no significant morbidity.[3]

Synergy with Other Agents

LY2409881 has been shown to synergize with other anti-cancer agents, most notably with histone deacetylase (HDAC) inhibitors like romidepsin.[3] This synergy is thought to be due to the dual targeting of pathways that regulate NF-κB activity.

Pharmacokinetics

Detailed preclinical pharmacokinetic data for LY2409881, including parameters such as Cmax, Tmax, AUC, and bioavailability in animal models, are not publicly available at this time.

Experimental Protocols

In Vitro Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of LY2409881 against IKK2.

Methodology:

-

Recombinant IKK2 enzyme is incubated with a specific substrate (e.g., a peptide corresponding to the phosphorylation site on IκBα) and ATP in a suitable buffer.

-

LY2409881 is added at various concentrations.

-

The reaction is allowed to proceed for a defined period at a controlled temperature.

-

The extent of substrate phosphorylation is quantified, typically using a radiometric assay (e.g., measuring the incorporation of ³²P from [γ-³²P]ATP) or a non-radioactive method like an antibody-based detection system (e.g., ELISA) or a mobility shift assay.

-

IC50 values are calculated by fitting the concentration-response data to a sigmoidal dose-response curve.

Cell Viability Assay (ATP-based)

Objective: To assess the effect of LY2409881 on the viability of lymphoma cell lines.

Methodology:

-

Lymphoma cells are seeded in 96-well plates at a predetermined density.

-

Cells are treated with a range of concentrations of LY2409881 or vehicle control (DMSO).

-

Plates are incubated for a specified duration (e.g., 48 or 72 hours) under standard cell culture conditions.

-

A reagent that measures intracellular ATP levels (e.g., CellTiter-Glo®) is added to each well. The amount of ATP is directly proportional to the number of viable cells.

-

Luminescence is measured using a plate reader.

-

Cell viability is expressed as a percentage relative to the vehicle-treated control, and IC50 values are determined.

References

An In-Depth Technical Guide to LY2409881 Trihydrochloride: A Selective IKK2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

LY2409881 trihydrochloride is a potent and selective small molecule inhibitor of IκB kinase β (IKK2), a key enzyme in the canonical nuclear factor-κB (NF-κB) signaling pathway. Constitutive activation of the NF-κB pathway is a hallmark of various malignancies, particularly certain types of lymphoma, where it promotes cell survival, proliferation, and drug resistance. By targeting IKK2, LY2409881 effectively blocks this pro-survival signaling, leading to apoptosis and inhibition of tumor growth. This technical guide provides a comprehensive overview of the preclinical data on LY2409881, detailing its mechanism of action, in vitro and in vivo efficacy, and its synergistic potential with other anti-cancer agents. Detailed experimental protocols and signaling pathway diagrams are included to support further research and development efforts.

Core Concepts: Mechanism of Action

LY2409881 is the trihydrochloride salt of a novel pyrimidinyl benzothiophene compound.[1] It functions as a selective inhibitor of IKK2, an essential kinase in the NF-κB signaling cascade.[2][3] In the canonical NF-κB pathway, various stimuli, including tumor necrosis factor-alpha (TNF-α), activate the IKK complex, which comprises IKKα, IKKβ (IKK2), and the regulatory subunit NEMO (NF-κB essential modulator). Activated IKK2 phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and subsequent proteasomal degradation. The degradation of IκBα releases the NF-κB dimer (typically p50/p65), allowing it to translocate to the nucleus and activate the transcription of genes involved in inflammation, immunity, and cell survival.[1][4]

LY2409881 selectively binds to IKK2, inhibiting its kinase activity and thereby preventing the phosphorylation and degradation of IκBα. This leads to the cytoplasmic sequestration of NF-κB, preventing the transcription of its target genes and ultimately promoting apoptosis in cancer cells that are dependent on this pathway for survival.[1][5]

Quantitative Data Summary

Kinase Inhibitory Potency and Selectivity

LY2409881 demonstrates high potency for IKK2 with an IC50 of 30 nM.[2] It exhibits a favorable selectivity profile, with greater than 10-fold selectivity over IKK1 and other common kinases.[2][6][7]

| Kinase | IC50 (nM) | Selectivity vs. IKK2 |

| IKK2 | 30 | - |

| IKK1 | >300 | >10-fold |

| Other common kinases | >300 | >10-fold |

| Table 1: Kinase Inhibitory Profile of LY2409881. |

In Vitro Efficacy in Lymphoma Cell Lines

LY2409881 induces concentration- and time-dependent growth inhibition and apoptosis in various diffuse large B-cell lymphoma (DLBCL) and T-cell lymphoma cell lines.[1][5]

| Cell Line | Subtype | IC50 (µM, 48h) | Apoptosis Induction (Concentration, Time) |

| SUDHL2 | ABC-DLBCL | Not explicitly stated | 24.3% (10 µM, 24h), 34.9% (20 µM, 24h)[1] |

| OCI-LY10 | ABC-DLBCL | ~5 | Concentration-dependent increase in apoptosis over 72h[1] |

| MT2 | ATLL | Not explicitly stated | Concentration-dependent apoptosis and cell death at 48h[1] |

| CAL27 | OSCC | 29.22 - 8.87 (24-72h) | Not explicitly stated[3] |

| Table 2: In Vitro Activity of LY2409881 in Cancer Cell Lines. |

In Vivo Efficacy in a DLBCL Xenograft Model

In a SCID-beige mouse xenograft model using LY10 DLBCL cells, intraperitoneal administration of LY2409881 resulted in significant tumor growth inhibition. The treatments were well-tolerated at all tested doses.[1][2]

| Treatment Group | Dose (mg/kg) | Dosing Schedule | Outcome |

| Control | Vehicle | Twice weekly | - |

| LY2409881 | 50 | Twice weekly | Significant inhibition of tumor growth (P ≤ 0.01)[1] |

| LY2409881 | 100 | Twice weekly | Significant inhibition of tumor growth (P ≤ 0.01)[1] |

| LY2409881 | 200 | Twice weekly | Significant inhibition of tumor growth (P ≤ 0.01)[1] |

| Table 3: In Vivo Antitumor Activity of LY2409881. |

Synergistic Interactions with Other Anti-Cancer Agents

LY2409881 exhibits synergistic effects when combined with chemotherapeutic agents and other targeted therapies, such as histone deacetylase (HDAC) inhibitors.[1]

| Combination Agent | Cell Line | Concentrations | Outcome |

| Doxorubicin | SUDHL2 | LY2409881 (4, 8, 15 µM), Doxorubicin (40, 160, 800 nM) | Synergistic[1] |

| Cyclophosphamide | SUDHL2 | Not explicitly stated | Synergistic[2] |

| Romidepsin (HDAC inhibitor) | SUDHL2, LY1 | Not explicitly stated | Synergistic[2] |

| Table 4: Synergistic Combinations with LY2409881. |

Detailed Experimental Protocols

In Vitro IKK2 Kinase Assay

This protocol outlines a general procedure for assessing the inhibitory activity of LY2409881 against IKK2.

Methodology:

-

Reaction Setup: In a microplate, combine recombinant human IKK2 enzyme with a specific IκBα-derived peptide or protein substrate in a kinase reaction buffer.

-

Compound Addition: Add serial dilutions of LY2409881 or a vehicle control (e.g., DMSO) to the wells.

-

Initiation and Incubation: Initiate the kinase reaction by adding a solution of ATP. Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

-

Termination: Stop the reaction by adding a solution containing EDTA.

-

Detection: The amount of phosphorylated substrate is quantified. This can be achieved through various methods, including:

-

Western Blot: Using an antibody specific for phosphorylated IκBα.

-

ELISA: A plate-based immunoassay to detect the phosphorylated product.

-

Luminescence-based ATP detection: Measuring the amount of ATP consumed during the reaction.

-

-

Data Analysis: The percentage of inhibition at each concentration of LY2409881 is calculated relative to the vehicle control. The IC50 value is determined by fitting the data to a dose-response curve.[5]

Cell Viability/Growth Inhibition Assay (ATP-based)

This protocol describes a common method to assess the effect of LY2409881 on the viability and proliferation of cancer cell lines.[1]

Methodology:

-

Cell Seeding: Seed lymphoma cells in a 96-well plate at a predetermined density and allow them to adhere or stabilize overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of LY2409881 or a vehicle control.

-

Incubation: Incubate the cells for a specified duration (e.g., 24, 48, 72 hours) under standard cell culture conditions.

-

ATP Measurement: Add a reagent that lyses the cells and measures the amount of ATP present, which is proportional to the number of viable cells. A common commercially available reagent is CellTiter-Glo®.

-

Luminescence Reading: Measure the luminescence signal using a microplate reader.

-

Data Analysis: Normalize the luminescence readings of the treated wells to the vehicle-treated control wells to determine the percentage of cell viability. Calculate the IC50 value from the dose-response curve.

Apoptosis Assay (Flow Cytometry)

This protocol details the use of flow cytometry with Annexin V and propidium iodide (PI) staining to quantify apoptosis induced by LY2409881.[1]

Methodology:

-

Cell Treatment: Culture lymphoma cells and treat them with various concentrations of LY2409881 or a vehicle control for a defined period.

-

Cell Harvesting: Collect both adherent and suspension cells and wash them with cold phosphate-buffered saline (PBS).

-

Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V conjugated to a fluorophore (e.g., FITC) and propidium iodide (PI).

-

Incubation: Incubate the cells in the dark at room temperature for approximately 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Data Interpretation:

-

Live cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Western Blot Analysis for NF-κB Pathway Proteins

This protocol is for detecting the levels of key proteins in the NF-κB pathway to confirm the mechanism of action of LY2409881.[1]

Methodology:

-

Cell Treatment and Lysis: Treat cells with LY2409881 and/or a stimulator of the NF-κB pathway (e.g., TNF-α). Lyse the cells to extract total protein or perform subcellular fractionation to separate cytoplasmic and nuclear extracts.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for total and phosphorylated forms of IKK, IκBα, and p65. Use loading controls such as β-actin for whole-cell lysates or HDAC1 for nuclear fractions.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities to determine the relative changes in protein levels and phosphorylation status.

Electrophoretic Mobility Shift Assay (EMSA)

EMSA is used to detect the DNA-binding activity of NF-κB.

Methodology:

-

Nuclear Extract Preparation: Prepare nuclear extracts from cells treated with LY2409881 and/or an NF-κB activator.

-

Probe Labeling: Label a double-stranded oligonucleotide probe containing the NF-κB consensus binding sequence with a radioactive isotope (e.g., ³²P) or a non-radioactive label (e.g., biotin or a fluorescent dye).

-

Binding Reaction: Incubate the labeled probe with the nuclear extracts in a binding buffer.

-

Electrophoresis: Separate the protein-DNA complexes from the free probe on a non-denaturing polyacrylamide gel.

-

Detection: Visualize the bands by autoradiography (for radioactive probes) or by methods appropriate for the non-radioactive label. A "shifted" band indicates the formation of an NF-κB-DNA complex.

-

Supershift Assay (Optional): To confirm the identity of the proteins in the complex, a specific antibody against an NF-κB subunit (e.g., p65) can be added to the binding reaction, which will cause a further "supershift" of the band.

Conclusion and Future Directions

This compound is a well-characterized, potent, and selective inhibitor of IKK2 with demonstrated preclinical activity in lymphoma models. Its ability to block the canonical NF-κB pathway provides a strong rationale for its development as a therapeutic agent for malignancies driven by aberrant NF-κB signaling. The synergistic effects observed with standard chemotherapies and other targeted agents highlight its potential in combination regimens. Further investigation into the broader kinase selectivity profile and the exploration of its efficacy in other NF-κB-dependent cancers are warranted. The detailed protocols provided in this guide serve as a valuable resource for researchers to further elucidate the therapeutic potential of LY2409881 and similar IKK2 inhibitors.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. The novel IKK2 inhibitor LY2409881 potently synergizes with histone deacetylase inhibitors in preclinical models of lymphoma through the downregulation of NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The histone deacetylase inhibitor romidepsin synergizes with lenalidomide and enhances tumor cell death in T-cell lymphoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. [Effect of IKK2 Inhibitor LY2409881 on Diffuse Large B-Cell Lymphoma Cell Apoptosis and Its Mechanism]. | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. Synergistic Drug Combinations Prevent Resistance in ALK+ Anaplastic Large Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Romidepsin and lenalidomide based regimens have efficacy in relapsed/refractory lymphoma: combined analysis of two phase I studies with expansion cohorts - PMC [pmc.ncbi.nlm.nih.gov]

LY2409881 Trihydrochloride: A Potent and Selective IKK2 Inhibitor for Modulating the NF-κB Signaling Pathway

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

LY2409881 trihydrochloride is a novel and highly selective small molecule inhibitor of IκB kinase β (IKK2), a critical enzyme in the canonical nuclear factor-kappa B (NF-κB) signaling pathway.[1][2] This pathway plays a pivotal role in regulating cellular processes such as inflammation, immunity, cell survival, and proliferation. Dysregulation of the NF-κB pathway is implicated in the pathogenesis of various diseases, including cancer and inflammatory disorders.[3] LY2409881 exerts its biological effects by directly inhibiting the kinase activity of IKK2, thereby preventing the phosphorylation and subsequent degradation of IκBα. This action blocks the nuclear translocation of NF-κB dimers and the subsequent transcription of NF-κB target genes. This technical guide provides a comprehensive overview of LY2409881, including its target protein, mechanism of action, quantitative data on its activity, and detailed experimental protocols for its characterization.

Target Protein and Mechanism of Action

The primary molecular target of LY2409881 is IκB kinase β (IKK2) , also known as IKBKB.[1][4] IKK2 is a serine/threonine protein kinase that forms a core component of the IKK complex, which also includes IKKα and the regulatory subunit NEMO (NF-κB essential modulator).[3]

In the canonical NF-κB pathway, various stimuli, such as tumor necrosis factor-alpha (TNFα), lead to the activation of the IKK complex.[1] Activated IKK2 then phosphorylates the inhibitory protein IκBα at serine residues 32 and 36.[3] This phosphorylation event marks IκBα for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of IκBα releases the NF-κB dimer (most commonly the p65/p50 heterodimer), allowing it to translocate from the cytoplasm to the nucleus.[1] Once in the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, activating the transcription of genes involved in inflammation, cell survival, and proliferation.[1]

LY2409881 is an ATP-competitive inhibitor that binds to the active site of IKK2, preventing the phosphorylation of IκBα.[3] By inhibiting IKK2, LY2409881 effectively blocks the entire downstream signaling cascade, leading to the cytoplasmic retention of NF-κB and the suppression of NF-κB-mediated gene transcription.[1]

Quantitative Data

The following tables summarize the key quantitative data for LY2409881, demonstrating its potency and selectivity.

Table 1: In Vitro Inhibitory Activity of LY2409881

| Target | Assay Type | IC50 (nM) | Reference |

| IKK2 | In Vitro Kinase Assay | 30 | [1][2] |

| IKK1 | In Vitro Kinase Assay | >300 | [1] |

Table 2: Cellular Activity of LY2409881 in Lymphoma Cell Lines

| Cell Line | Subtype | Assay | Endpoint | Result | Reference |

| SUDHL2 | DLBCL (ABC) | Apoptosis Assay | % Apoptotic Cells | Concentration-dependent increase | [1] |

| OCI-LY10 | DLBCL (ABC) | Proliferation Assay | Growth Inhibition | Time-dependent inhibition | [1] |

| MT2 | T-cell Lymphoma | Apoptosis Assay | % Apoptotic and Dead Cells | Concentration-dependent increase | [1] |

Table 3: In Vivo Antitumor Activity of LY2409881 in a DLBCL Xenograft Model (LY10 cells)

| Dose (mg/kg) | Administration Route | Dosing Schedule | Outcome | Reference |

| 50 | Intraperitoneal | Twice weekly | Significant inhibition of tumor growth | [1][2] |

| 100 | Intraperitoneal | Twice weekly | Significant inhibition of tumor growth | [1][2] |

| 200 | Intraperitoneal | Twice weekly | Significant inhibition of tumor growth | [1][2] |

Experimental Protocols

This section details the methodologies for key experiments used to characterize the activity of LY2409881.

In Vitro IKK2 Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of LY2409881 against IKK2.

Methodology:

-

Recombinant human IKK2 enzyme is incubated with a specific substrate (e.g., a peptide corresponding to the phosphorylation sites on IκBα) and ATP in a suitable kinase buffer.

-

LY2409881 is added to the reaction mixture at various concentrations.

-

The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).

-

The amount of phosphorylated substrate is quantified. This can be achieved using various methods, such as:

-

Radiometric assay: Using [γ-³²P]ATP and measuring the incorporation of the radioactive phosphate into the substrate.

-

ELISA-based assay: Using a phosphorylation-specific antibody to detect the phosphorylated substrate.

-

Luminescence-based assay: Using a system where the amount of ATP remaining after the kinase reaction is converted into a light signal.

-

-

The percentage of kinase inhibition is calculated for each concentration of LY2409881 relative to a control reaction without the inhibitor.

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Western Blotting for Phospho-IκBα and NF-κB Subunits

Objective: To assess the effect of LY2409881 on the phosphorylation of IκBα and the subcellular localization of NF-κB subunits.

Methodology:

-

Cell Culture and Treatment: Culture cells of interest (e.g., lymphoma cell lines) to a suitable confluency. Treat the cells with LY2409881 at various concentrations for a specified duration. In some experiments, stimulate the cells with an NF-κB activator like TNFα.[5]

-

Cell Lysis and Fractionation:

-

For total protein analysis, lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

For subcellular localization studies, perform nuclear and cytoplasmic fractionation to separate the two compartments.[5]

-

-

Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Protein Transfer: Separate equal amounts of protein from each sample on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel. Transfer the separated proteins to a nitrocellulose or polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting:

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for phospho-IκBα, total IκBα, p65, p50, and loading controls (e.g., β-actin for total lysates, HDAC1 for nuclear fractions).[5]

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Data Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative changes in protein levels and phosphorylation status.

Electrophoretic Mobility Shift Assay (EMSA)

Objective: To determine the effect of LY2409881 on the DNA-binding activity of NF-κB.

Methodology:

-

Nuclear Extract Preparation: Treat cells with LY2409881 and/or an NF-κB stimulus. Isolate the nuclear proteins.

-

Probe Labeling: Synthesize a double-stranded oligonucleotide probe containing the consensus DNA binding site for NF-κB. Label the probe with a radioactive isotope (e.g., ³²P) or a non-radioactive tag (e.g., biotin).

-

Binding Reaction: Incubate the labeled probe with the nuclear extracts in a binding buffer containing non-specific DNA (e.g., poly(dI-dC)) to reduce non-specific binding.

-

Gel Electrophoresis: Separate the protein-DNA complexes from the free probe on a non-denaturing polyacrylamide gel.

-

Detection:

-

For radioactive probes, expose the gel to an X-ray film or a phosphorimager screen.

-

For non-radioactive probes, transfer the complexes to a membrane and detect them using a streptavidin-HRP conjugate and a chemiluminescent substrate.

-

-

Analysis: A "shifted" band indicates the formation of an NF-κB-DNA complex. A decrease in the intensity of this shifted band in samples treated with LY2409881 indicates reduced NF-κB DNA-binding activity.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the NF-κB signaling pathway and a typical experimental workflow for evaluating LY2409881.

Caption: Canonical NF-κB signaling pathway and the inhibitory action of LY2409881.

Caption: Experimental workflow for the characterization of LY2409881.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Targeting IKKβ in Cancer: Challenges and Opportunities for the Therapeutic Utilisation of IKKβ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The novel IKK2 inhibitor LY2409881 potently synergizes with histone deacetylase inhibitors in preclinical models of lymphoma through the downregulation of NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

LY2409881 Trihydrochloride: A Technical Overview of its Preclinical Efficacy in Lymphoma Models

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the preclinical data for LY2409881 trihydrochloride, a novel and highly selective inhibitor of IκB kinase β (IKK2), in various lymphoma models. The information presented herein is compiled from peer-reviewed research and is intended to offer a comprehensive resource for professionals in the field of oncology drug development.

Core Mechanism of Action: Targeting the NF-κB Pathway

LY2409881 is a trihydrochloride salt of a pyrimidinyl benzothiophene compound that potently and selectively inhibits IKK2, a key kinase in the canonical NF-κB signaling pathway.[1] In many B-cell and T-cell lymphomas, the NF-κB pathway is constitutively activated, promoting cell survival, proliferation, and resistance to apoptosis.[1][2] By inhibiting IKK2, LY2409881 prevents the phosphorylation and subsequent degradation of IκBα, the natural inhibitor of NF-κB. This leads to the sequestration of NF-κB dimers in the cytoplasm, inhibiting their translocation to the nucleus and subsequent transcriptional activity.[1][3] The net effect is a downstream reduction in the expression of NF-κB target genes, ultimately leading to growth inhibition and apoptosis in lymphoma cells.[1][4]

In Vitro Efficacy of LY2409881 in Lymphoma Cell Lines

LY2409881 has demonstrated significant single-agent activity in a panel of diffuse large B-cell lymphoma (DLBCL) and T-cell lymphoma cell lines.[1][5] The cytotoxic effects were found to be concentration- and time-dependent.[1][4]

| Cell Line | Subtype | IC50 (µM, 48h) | Key Findings |

| DLBCL | |||

| HBL1 | ABC | ~5 | Demonstrated sensitivity to LY2409881.[5] |

| SUDHL2 | ABC | ~15 | Showed a concentration-dependent increase in apoptosis upon treatment.[1][5] |

| OCI-LY10 | ABC | ~10 | Exhibited time- and concentration-dependent growth inhibition.[1][5] |

| OCI-LY3 | ABC | >20 | Relatively resistant compared to other ABC-DLBCL cell lines.[5] |

| OCI-LY1 | GCB | ~10 | Demonstrated sensitivity to LY2409881.[5][6] |

| SUDHL4 | GCB | >20 | Showed relative resistance to LY2409881.[5] |

| OCI-LY7 | GCB | >20 | Exhibited resistance to single-agent LY2409881.[5] |

| T-Cell Lymphoma | |||

| MT2 | ATLL | Not specified | Underwent concentration-dependent apoptosis and cell death after 48 hours of exposure.[1][5] |

ABC: Activated B-Cell-like; GCB: Germinal Center B-Cell-like; ATLL: Adult T-cell Leukemia/Lymphoma. IC50 values are approximate and based on graphical representations in the cited literature.

In Vivo Antitumor Activity

The in vivo efficacy of LY2409881 was evaluated in a SCID-beige xenograft mouse model using the OCI-LY10 DLBCL cell line.[1][5] The compound was well-tolerated at all tested doses and resulted in significant tumor growth inhibition.[1][4]

| Animal Model | Cell Line Implanted | Treatment Doses (mg/kg) | Outcome |

| SCID-beige mice | OCI-LY10 (DLBCL) | 50, 100, 200 | All three dose levels led to a significant inhibition of tumor growth compared to the untreated control group.[1][5] |

Synergistic Interactions with Other Anti-Lymphoma Agents

A key finding from preclinical studies is the potent synergy observed when LY2409881 is combined with other anti-cancer agents, particularly histone deacetylase (HDAC) inhibitors.[1][7]

| Combination Agent | Lymphoma Cell Lines | Synergy Assessment | Findings |

| HDAC Inhibitors | |||

| Romidepsin | Various B- and T-cell | RRR and CI | Highly synergistic in all tested cell lines.[1][8] LY2409881 was found to suppress the romidepsin-induced activation of the NF-κB subunit p65.[1][4] |

| Belinostat | Not specified | Not specified | Synergistic effects observed.[1] |

| Vorinostat | Not specified | Not specified | Synergistic effects observed.[1] |

| Chemotherapeutics | |||

| Doxorubicin | Not specified | RRR | Moderate synergy was observed.[5] |

| Cyclophosphamide | Not specified | RRR | Moderate synergy was observed.[5] |

RRR: Relative Risk Ratio; CI: Combination Index.

Experimental Protocols

Detailed methodologies for the key experiments are outlined below.

Cell Viability and Cytotoxicity Assays

An ATP-based growth inhibition assay was utilized to determine the cytotoxic effects of LY2409881.[1][4] Lymphoma cell lines were seeded in 96-well plates and exposed to varying concentrations of the drug for specified durations (e.g., 24, 48, 72 hours).[5] Cell viability was quantified by measuring the intracellular ATP levels, which correlate with the number of viable cells. The half-maximal inhibitory concentration (IC50) was then calculated.[5]

Apoptosis Assays

Apoptosis was assessed using flow cytometry.[1][4] Cells treated with LY2409881 were stained with fluorescent dyes such as Yo-pro-1 and propidium iodide.[5] Yo-pro-1 stains apoptotic cells, while propidium iodide stains necrotic or late apoptotic cells. The percentage of apoptotic cells in each treatment group was determined by analyzing the fluorescence signals using a flow cytometer.[5]

Western Blotting

To investigate the mechanism of action, Western blotting was performed to analyze the levels of key proteins in the NF-κB signaling pathway.[1] Lymphoma cells were treated with LY2409881, and cell lysates were prepared. Proteins were separated by SDS-PAGE, transferred to a membrane, and probed with specific primary antibodies against proteins such as p65, p50, and IκBα.[1][5] Secondary antibodies conjugated to a detectable enzyme were then used for visualization.

In Vivo Xenograft Model

SCID-beige mice were subcutaneously implanted with lymphoma cells (e.g., OCI-LY10).[1][5] Once tumors reached a palpable size, mice were randomized into treatment and control groups. LY2409881 was administered at various doses (e.g., 50, 100, 200 mg/kg).[1][4] Tumor volume was measured regularly over time to assess the rate of tumor growth inhibition.[5]

Signaling Pathways and Experimental Workflows

Caption: Mechanism of action of LY2409881 in the NF-κB pathway.

Caption: Workflow for in vitro evaluation of LY2409881.

Caption: Workflow for the in vivo assessment of LY2409881.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Signaling pathways in lymphoma: pathogenesis and therapeutic targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Targeting IKKβ in Cancer: Challenges and Opportunities for the Therapeutic Utilisation of IKKβ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The novel IKK2 inhibitor LY2409881 potently synergizes with histone deacetylase inhibitors in preclinical models of lymphoma through the downregulation of NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. AMG176, an MCL-1 Inhibitor, is Active in Pre-clinical Models of Aggressive B-cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The novel IKK2 inhibitor LY2409881 potently synergizes with histone deacetylase inhibitors in preclinical models of lymphoma through the downregulation of NF-κB. | Sigma-Aldrich [sigmaaldrich.com]

- 8. aacrjournals.org [aacrjournals.org]

An In-depth Technical Guide to the Function of LY2409881 Trihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

LY2409881 trihydrochloride is a novel and highly selective small molecule inhibitor of IκB kinase β (IKK2), a critical component of the canonical NF-κB signaling pathway. This guide provides a comprehensive overview of the function, mechanism of action, and preclinical efficacy of LY2409881. It details the experimental protocols utilized in its evaluation and presents key quantitative data in a structured format. Furthermore, signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of its therapeutic potential, particularly in the context of hematological malignancies.

Core Function and Mechanism of Action